4-(4-Bromo-2-fluoro-5-methylphenyl)-thiosemicarbazide
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Overview
Description
4-(4-Bromo-2-fluoro-5-methylphenyl)-thiosemicarbazide is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, along with a thiosemicarbazide moiety
Preparation Methods
The synthesis of 4-(4-Bromo-2-fluoro-5-methylphenyl)-thiosemicarbazide typically involves multiple steps, starting with the preparation of the precursor compounds. One common synthetic route includes:
Preparation of 4-Bromo-2-fluoro-5-methylbenzoic acid: This can be achieved through the bromination and fluorination of 5-methylbenzoic acid.
Formation of the thiosemicarbazide derivative: The 4-Bromo-2-fluoro-5-methylbenzoic acid is then reacted with thiosemicarbazide under specific conditions to yield the desired compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-(4-Bromo-2-fluoro-5-methylphenyl)-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety into corresponding amines.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
4-(4-Bromo-2-fluoro-5-methylphenyl)-thiosemicarbazide has found applications in several scientific domains:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-fluoro-5-methylphenyl)-thiosemicarbazide involves its interaction with specific molecular targets. The thiosemicarbazide moiety can form strong interactions with metal ions, enzymes, or receptors, leading to various biological effects. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity.
Comparison with Similar Compounds
When compared to similar compounds such as 4-Bromo-2-fluoro-5-methylbenzonitrile and 4-Bromo-2-fluoro-5-methylbenzoic acid, 4-(4-Bromo-2-fluoro-5-methylphenyl)-thiosemicarbazide stands out due to its thiosemicarbazide group. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Similar Compounds
- 4-Bromo-2-fluoro-5-methylbenzonitrile
- 4-Bromo-2-fluoro-5-methylbenzoic acid
Properties
Molecular Formula |
C8H9BrFN3S |
---|---|
Molecular Weight |
278.15 g/mol |
IUPAC Name |
1-amino-3-(4-bromo-2-fluoro-5-methylphenyl)thiourea |
InChI |
InChI=1S/C8H9BrFN3S/c1-4-2-7(12-8(14)13-11)6(10)3-5(4)9/h2-3H,11H2,1H3,(H2,12,13,14) |
InChI Key |
UFVQFLOEEVZBOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)NC(=S)NN |
Origin of Product |
United States |
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